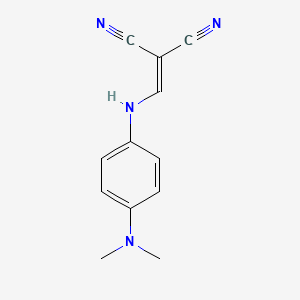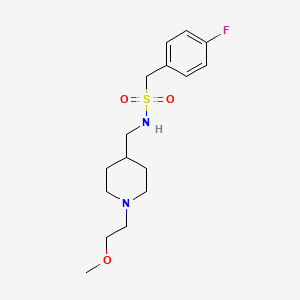
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound It features several functional groups, including chloro, trifluoromethyl, propanoyl, azetidine, and imidazolidine-dione
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step synthesis:
Formation of Intermediate: : The first step often involves the preparation of an intermediate compound, such as 4-Chloro-3-(trifluoromethyl)benzene, through chlorination and trifluoromethylation reactions.
Propanoyl Addition: : The intermediate is then reacted with propanoyl chloride under specific conditions (e.g., a catalyst like AlCl3) to introduce the propanoyl group.
Azetidine Ring Formation: : Next, an azetidine ring is constructed using appropriate reagents and catalysts.
Imidazolidine-Dione Synthesis: : Finally, the imidazolidine-2,4-dione structure is formed through a series of cyclization reactions.
Industrial Production Methods
Industrial production often involves similar steps but on a larger scale. Specific conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts are optimized for scalability and efficiency.
化学反应分析
Types of Reactions
The compound undergoes various reactions:
Oxidation: : The presence of multiple functional groups allows oxidation reactions, potentially leading to derivatives with altered properties.
Reduction: : Reduction reactions can modify the compound's reactivity and stability.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, replacing certain functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or CrO3 under controlled conditions.
Reduction: : Reducing agents such as LiAlH4 or NaBH4 in an inert atmosphere.
Substitution: : Reagents like alkyl halides, alcohols, or amines under appropriate conditions.
Major Products
The reactions can yield various products, including substituted derivatives and compounds with modified functional groups.
科学研究应用
Chemistry
The compound's unique structure makes it useful in studying reaction mechanisms and developing new synthetic pathways.
Biology
Medicine
Researchers are exploring its potential as a therapeutic agent, given its complex structure and potential bioactivity.
Industry
In industrial chemistry, the compound may serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
作用机制
Effects
The compound exerts its effects through specific molecular interactions, which can include binding to receptors or enzymes, altering their activity.
Molecular Targets and Pathways
Potential targets include various enzymes and receptors involved in metabolic pathways or signaling cascades. The exact mechanism may involve inhibition or activation of these targets, resulting in specific biological effects.
相似化合物的比较
Similar Compounds
3-(1-(3-(4-Chloro-phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
3-(1-(3-(Trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
The presence of both chloro and trifluoromethyl groups distinguishes it from similar compounds
That’s the kind of deep dive that gets the chemistry nerds excited. Anything else you’d like me to break down?
属性
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c17-12-3-1-9(5-11(12)16(18,19)20)2-4-13(24)22-7-10(8-22)23-14(25)6-21-15(23)26/h1,3,5,10H,2,4,6-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZZFJAXBYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/new.no-structure.jpg)





![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)

![N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2579767.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
